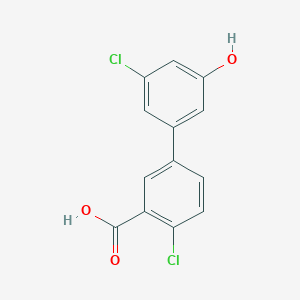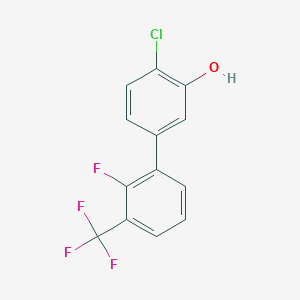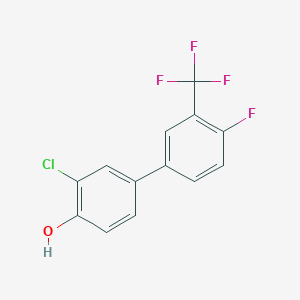
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol, 95% (5-CCPC-95%) is a compound belonging to the family of phenolic compounds, which are widely distributed in nature and are known to possess a variety of biological activities. 5-CCPC-95% is a chemical compound that has been extensively studied in recent years due to its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
5-CCPC-95% has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 5-CCPC-95% has been used as a substrate for the enzyme horseradish peroxidase (HRP). In pharmacology, 5-CCPC-95% has been studied for its potential as an anti-inflammatory and anti-cancer agent. In toxicology, 5-CCPC-95% has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
The exact mechanism of action of 5-CCPC-95% is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and as an inducer of apoptosis in cancer cells. In addition, 5-CCPC-95% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
5-CCPC-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). In addition, 5-CCPC-95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-CCPC-95% in laboratory experiments is its high purity, which allows for more accurate results. In addition, 5-CCPC-95% is relatively inexpensive and easy to obtain. However, one limitation of using 5-CCPC-95% in laboratory experiments is that it has a relatively short shelf life, which can make it difficult to store for long periods of time.
Direcciones Futuras
The potential future directions for 5-CCPC-95% include further research into its mechanism of action, its potential applications in drug development, and its potential as an environmental pollutant. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent could lead to new treatments for a variety of diseases.
Métodos De Síntesis
5-CCPC-95% can be synthesized by a variety of methods, including the reaction of 4-chlorophenol with an aqueous solution of sodium hypochlorite, followed by hydrolysis of the resulting chloroformate. This method yields a product with 95% purity. Alternatively, 5-CCPC-95% can also be synthesized by the reaction of 4-chlorophenol with an aqueous solution of sodium hypochlorite, followed by oxidation with hydrogen peroxide and hydrolysis of the resulting chloroformate.
Propiedades
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZBVPSMLUHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686145 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-chlorophenol | |
CAS RN |
1261972-96-6 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)






